molecular formula C16H14BrNO4 B13995056 Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate CAS No. 20745-70-4

Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate

Cat. No.: B13995056
CAS No.: 20745-70-4
M. Wt: 364.19 g/mol
InChI Key: NOQWRHXHSJZGOU-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate is a benzoate ester derivative featuring a bromine substituent at position 5, an ethoxy linker at position 2, and a phenylamino group attached via a carbonyl moiety.

Properties

CAS No.

20745-70-4

Molecular Formula

C16H14BrNO4

Molecular Weight

364.19 g/mol

IUPAC Name

methyl 2-(2-anilino-2-oxoethoxy)-5-bromobenzoate

InChI

InChI=1S/C16H14BrNO4/c1-21-16(20)13-9-11(17)7-8-14(13)22-10-15(19)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19)

InChI Key

NOQWRHXHSJZGOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate typically involves multiple steps. One common method includes the bromination of 2-methyl-5-bromobenzoic acid methyl ester under controlled conditions. The reaction is carried out in the presence of a light source and pure bromine, followed by crystallization, filtration, centrifugation, and drying to obtain the final product .

Chemical Reactions Analysis

Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural Analogs

Substituent Variations

Key structural analogs differ in substituents at positions 2, 4, and 5 of the benzoate core, as well as modifications to the amino group:

Compound Name Substituents (Position) Key Functional Groups Reference
Target Compound 5-Br, 2-(2-oxo-2-phenylaminoethoxy) Bromine, phenylamino, ethoxy linker
Methyl 5-chloro-2-(2-oxo-2-(4-phenoxyphenyl)ethoxy)benzoate 5-Cl, 2-(2-oxo-2-(4-phenoxyphenyl)ethoxy) Chlorine, phenoxyphenyl, ethoxy linker
Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate (C6) 2-(2-oxo-2-(p-tolylamino)ethoxy) p-Tolylamino, no halogen
Methyl 5-formyl-2-methoxy-4-(2-oxo-2-tritylaminoethoxy)benzoate 5-formyl, 4-(2-oxo-2-tritylaminoethoxy) Tritylamino, formyl, methoxy

Key Observations :

  • Amino Group Modifications: The phenylamino group in the target compound allows for hydrogen bonding, while bulkier tritylamino groups (in ) may hinder interactions with targets like cyclooxygenase-2 (COX-2) .

Pharmacological Comparisons

Anti-Inflammatory and Analgesic Activity

Data from phenoxyacetanilide analogs highlight substituent-dependent efficacy:

Compound COX-2 Inhibition (%) Edema Reduction (%) Analgesic Activity (Paw-licking time, sec) Reference
Target Compound Not reported Not reported Not reported -
Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate (C6) 80.12 73.36 (120 min) 4.9 (2 hours)
Methyl 5-chloro-2-(2-oxo-2-(4-phenoxyphenyl)ethoxy)benzoate Not tested Not tested Not tested

Key Findings :

  • C6’s Superior Activity: The p-tolylamino group in C6 enhances COX-2 inhibition (80.12%) and edema reduction (73.36%) compared to phenylamino or tritylamino analogs. The absence of a bromine/chlorine substituent may improve metabolic stability .
  • Bromine’s Potential Impact: While the target compound’s activity is unreported, bromine’s electron-withdrawing nature could modulate enzyme binding or metabolic degradation compared to C6 .

Crystallographic and Supramolecular Comparisons

highlights how substituents influence solid-state interactions:

  • Crystal Packing: Bromine in methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate induces π–π stacking and planar molecular arrangements, whereas non-halogenated analogs show weaker interactions .
  • Hydrogen Bonding: The phenylamino group in the target compound may facilitate intermolecular H-bonds, enhancing crystalline stability compared to trityl-protected analogs .

Biological Activity

Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate, with the CAS number 20745-70-4, is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.

  • Molecular Formula : C16H14BrNO4
  • Molecular Weight : 364.1907 g/mol
  • Density : 1.486 g/cm³
  • Boiling Point : 547.8°C
  • Refractive Index : 1.621

The compound's structure suggests potential interactions with various biological targets, including enzymes and receptors involved in cancer progression and other diseases. The presence of both a bromine atom and a phenylamino group indicates that it may exhibit significant reactivity and binding affinity to specific biological macromolecules.

Anticancer Properties

Recent studies have indicated that compounds structurally similar to this compound may possess anticancer properties. For instance, research on related benzoate derivatives has shown promising results in inhibiting carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors, suggesting that these compounds could be developed for therapeutic use against cancer .

Enzyme Inhibition Studies

Inhibitory activity against key enzymes has been a focal point of research:

  • Carbonic Anhydrase Inhibition : The compound's derivatives have been evaluated for their binding affinity to CAIX, with some exhibiting dissociation constants as low as 0.12 nM, indicating potent inhibitory effects .
CompoundKd (nM)Selectivity
Compound 3b0.12>100-fold over other CA isozymes

This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Antitumor Activity : A study reported that methyl 5-sulfamoyl-benzoates demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for the development of new anticancer agents .
  • Mechanistic Insights : Research utilizing X-ray crystallography has provided insights into the binding modes of these compounds with target enzymes, revealing structural features that contribute to their high selectivity and potency .

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